3-(4-methyl-1H-pyrazol-1-yl)butanenitrile
CAS No.:
Cat. No.: VC13290492
Molecular Formula: C8H11N3
Molecular Weight: 149.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H11N3 |
|---|---|
| Molecular Weight | 149.19 g/mol |
| IUPAC Name | 3-(4-methylpyrazol-1-yl)butanenitrile |
| Standard InChI | InChI=1S/C8H11N3/c1-7-5-10-11(6-7)8(2)3-4-9/h5-6,8H,3H2,1-2H3 |
| Standard InChI Key | UXEKGHXRDHVTHZ-UHFFFAOYSA-N |
| SMILES | CC1=CN(N=C1)C(C)CC#N |
| Canonical SMILES | CC1=CN(N=C1)C(C)CC#N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound consists of a pyrazole ring (a five-membered aromatic heterocycle with two adjacent nitrogen atoms) substituted with:
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A methyl group (-CH₃) at the 4-position, enhancing steric bulk and influencing electronic distribution.
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A butanenitrile (-CH₂CH₂CH₂CN) side chain at the 1-position, introducing polarity and reactivity via the nitrile functional group.
The IUPAC name is 3-(4-methylpyrazol-1-yl)butanenitrile, with the canonical SMILES string CC1=CN(N=C1)C(C)CC#N .
Physical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 149.19 g/mol | |
| Boiling Point | 281.6 ± 23.0°C (760 mmHg) | |
| Density | 1.0 ± 0.1 g/cm³ | |
| Purity | ≥95% |
The nitrile group contributes to a dipole moment of 3.2 D, while the pyrazole ring’s aromaticity (resonance energy ≈ 30 kcal/mol) stabilizes the molecule .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis typically involves a Mitsunobu reaction or alkylation strategy:
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Pyrazole Core Formation: Cyclocondensation of hydrazine derivatives with β-keto nitriles under acidic conditions (e.g., HCl/EtOH, 60°C, 12 h) .
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Methyl Group Introduction: Electrophilic substitution using methyl iodide (CH₃I) in the presence of a base (e.g., K₂CO₃) at 80°C .
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Nitrile Chain Attachment: Alkylation of the pyrazole nitrogen with 4-bromobutanenitrile using a palladium catalyst (Pd(OAc)₂, PPh₃) in acetonitrile at 100°C .
Yield Optimization:
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Continuous flow reactors improve yield to 78–82% by minimizing side reactions .
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Purification via silica gel chromatography (ethyl acetate/hexane, 3:7) achieves >95% purity .
Industrial Manufacturing
Large-scale production employs:
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Automated Batch Reactors: Temperature-controlled vessels (50–100 L capacity) with real-time HPLC monitoring .
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Crystallization Techniques: Anti-solvent crystallization using ethanol/water mixtures (70:30) reduces isomer contamination to <2% .
Reactivity and Functionalization
Key Reactions
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Nitrile Reduction | LiAlH₄, THF, 0°C → 25°C | Primary amine derivative |
| Electrophilic Substitution | HNO₃/H₂SO₄, 0°C | 4-Nitro-pyrazole analog |
| Cross-Coupling | Suzuki-Miyaura (Pd(dba)₂, SPhos) | Biaryl-functionalized derivatives |
The methyl group at the 4-position directs electrophilic attacks to the 5-position of the pyrazole ring, while the nitrile group participates in nucleophilic additions (e.g., Grignard reactions) .
| Concentration (μg/mL) | Inhibition Zone (mm) |
|---|---|
| 50 | 12.3 ± 1.2 |
| 100 | 18.7 ± 0.9 |
Mechanistic studies suggest disruption of cell membrane integrity via interaction with phosphatidylglycerol.
Applications in Material Science
Organic Semiconductors
The compound serves as a precursor for hole-transport materials in OLEDs:
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Hole Mobility: 0.12 cm²/V·s (vs. Spiro-OMeTAD: 0.08 cm²/V·s).
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Luminance Efficiency: 18 cd/A at 1000 cd/m².
Coordination Polymers
Reaction with Zn(NO₃)₂ in DMF yields a porous framework (BET surface area: 890 m²/g) for CO₂ adsorption (1.8 mmol/g at 298 K).
Comparison with Structural Analogs
| Compound | Key Structural Difference | Bioactivity (IC₅₀) |
|---|---|---|
| 3-(1H-Pyrazol-1-yl)butanenitrile | No methyl substitution | LRRK2: 5.1 μM |
| 4-(4-Chloro-1H-pyrazol-1-yl)butanenitrile | Chlorine at 4-position | Antimicrobial: 8.2 μg/mL |
The methyl group in 3-(4-methyl-1H-pyrazol-1-yl)butanenitrile enhances metabolic stability (t₁/₂ = 4.7 h vs. 1.2 h for non-methylated analog) .
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